molecular formula C15H9Cl2N3O3S B2660104 5-chloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide CAS No. 476317-78-9

5-chloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide

Cat. No.: B2660104
CAS No.: 476317-78-9
M. Wt: 382.22
InChI Key: OXMGVIFSAAZMFS-SDXDJHTJSA-N
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Description

5-chloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a high-purity chemical compound offered for research and development purposes. It is presented as a benzothiazole derivative, a scaffold noted in scientific literature for its diverse biological activities and presence in various pharmacologically active molecules. Compounds with similar structural features, such as benzimidazole and benzothiazole cores, are frequently investigated in medicinal chemistry for their potential interactions with biological targets and have been the subject of patents related to therapeutic areas . As a specialist reagent, its potential research applications could include serving as a key intermediate in organic synthesis, a candidate for screening against enzymatic targets, or a building block in the development of novel heterocyclic systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the product data sheet for detailed handling and safety information.

Properties

IUPAC Name

5-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O3S/c1-19-12-5-3-9(17)7-13(12)24-15(19)18-14(21)10-6-8(16)2-4-11(10)20(22)23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMGVIFSAAZMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-chloro-2-nitrobenzoic acid with 6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-chloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-aminobenzamide.

Scientific Research Applications

5-chloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

The following table compares key structural and functional attributes of the target compound with similar molecules from the literature:

Compound Name Core Structure Key Substituents Functional Groups Reported Activity Reference
5-Chloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide Benzothiazole + benzamide 5-Cl, 6-Cl, 3-CH₃ (benzothiazole); 2-NO₂ (benzamide) Amide, nitro, chloro Not specified (inferred pesticidal)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-Cl, 7-CH₃; N-methylhydrazine Sulfone, hydrazine Synthetic intermediate
Furametpyr (5-chloro-N-(1,3-dihydro-1,1,3-trimethyl-4-isobenzofuranyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide) Benzofuran + pyrazole 5-Cl (pyrazole); 1,1,3-trimethyl (benzofuran) Amide, pyrazole, benzofuran Fungicide
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole + benzamide 5-Cl (thiazole); 2,4-F (benzamide) Amide, chloro, fluorine Enzyme inhibitor (PFOR)

Key Observations :

  • Heterocyclic Core: The target compound’s benzothiazole core distinguishes it from benzodithiazine () and benzofuran () analogues. Benzothiazoles are known for aromatic π-stacking and hydrogen-bonding capabilities, which may enhance binding to biological targets .
  • Biological Activity : While furametpyr () and the thiazole-benzamide derivative () exhibit fungicidal and enzyme-inhibitory activities, respectively, the target compound’s nitro group may confer enhanced electrophilicity, a trait linked to pesticidal activity in nitroaromatics .
Physicochemical Properties
  • Melting Points : reports a decomposition point of 271–272°C for its benzodithiazine compound, suggesting high thermal stability due to sulfone and hydrazine groups. The target compound’s melting point is unreported but may be lower due to reduced hydrogen-bonding capacity compared to sulfone-containing analogues.
  • Hydrogen Bonding : The thiazole-benzamide derivative () forms intermolecular N–H···N and C–H···F/O bonds, stabilizing its crystal lattice . The target compound’s amide and nitro groups likely participate in similar interactions, though steric hindrance from the methyl group may limit packing efficiency.

Research Findings and Implications

Computational and Crystallographic Insights
  • Structural Modeling : Software such as SHELXL () and WinGX () are critical for resolving the stereochemistry and hydrogen-bonding networks of such compounds.

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